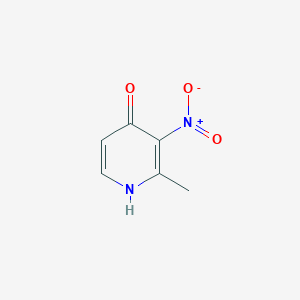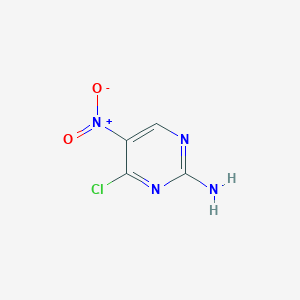
Diethyl-2-Nitrobenzylphosphonat
Übersicht
Beschreibung
Diethyl 2-nitrobenzylphosphonate: is an organophosphorus compound with the molecular formula C11H16NO5P It is a derivative of phosphonic acid and is characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a phosphonate group
Wissenschaftliche Forschungsanwendungen
Diethyl 2-nitrobenzylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
Target of Action
Diethyl 2-nitrobenzylphosphonate is a type of phosphonate, a class of organophosphorus compounds . Phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . They could be lead compounds for the development of a variety of drugs . .
Mode of Action
Phosphonates in general are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that Diethyl 2-nitrobenzylphosphonate may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Phosphonates are known to inhibit metabolic enzymes , suggesting that Diethyl 2-nitrobenzylphosphonate may affect various metabolic pathways
Result of Action
Given that phosphonates are known to inhibit metabolic enzymes , it is plausible that Diethyl 2-nitrobenzylphosphonate may alter cellular metabolism, leading to changes in cell function or viability.
Biochemische Analyse
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific phosphonate and the biomolecule .
Cellular Effects
Phosphonates can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phosphonates can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Phosphonates are known to be involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl 2-nitrobenzylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl bromide with triethyl phosphite. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency . Another method involves the palladium-catalyzed coupling of diethyl phosphite with aryl halides, which can be achieved under microwave irradiation .
Industrial Production Methods: Industrial production of diethyl 2-nitrobenzylphosphonate often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain high-purity diethyl 2-nitrobenzylphosphonate .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 2-nitrobenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phosphonate group can be reduced to a phosphine oxide.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of diethyl 2-aminobenzylphosphonate.
Reduction: Formation of diethyl 2-nitrobenzylphosphine oxide.
Substitution: Formation of various substituted benzylphosphonates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- Diethyl benzylphosphonate
- Diethyl 4-nitrobenzylphosphonate
- Diethyl 2-aminobenzylphosphonate
Comparison: Diethyl 2-nitrobenzylphosphonate is unique due to the presence of both a nitro group and a phosphonate group, which confer distinct reactivity and biological activity. Compared to diethyl benzylphosphonate, the nitro derivative exhibits enhanced antimicrobial properties. Diethyl 4-nitrobenzylphosphonate, on the other hand, has a different substitution pattern on the benzyl ring, leading to variations in reactivity and applications .
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-7-5-6-8-11(10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJRRWPFTXVJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460990 | |
| Record name | Diethyl 2-nitrobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143023-69-2 | |
| Record name | Diethyl 2-nitrobenzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B170372.png)




![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)



